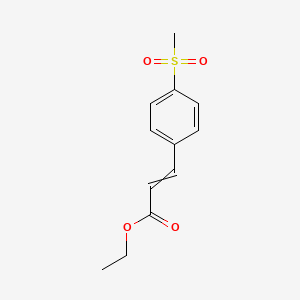

Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-methanesulfonylcinnamate is an organic compound with the molecular formula C12H14O4S. It is a derivative of cinnamic acid, characterized by the presence of a methanesulfonyl group attached to the aromatic ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methanesulfonylcinnamate can be synthesized through a multi-step process involving the following key steps :

Stage 1: Diethoxyphosphoryl-acetic acid ethyl ester is reacted with sodium hydride in tetrahydrofuran at 0°C for approximately 10 minutes.

Stage 2: The resulting mixture is then reacted with para-methanesulfonylbenzaldehyde in tetrahydrofuran and N,N-dimethylformamide at temperatures ranging from 0°C to 20°C for 2 hours.

Isolation: The reaction mixture is cooled, and an aqueous solution of ammonium chloride is added. The organic layer is extracted with ethyl acetate, washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The final product is obtained as colorless crystals through recrystallization from hexane-isopropyl ether.

Industrial Production Methods: While specific industrial production methods for ethyl 4-methanesulfonylcinnamate are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methanesulfonylcinnamate undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the double bond in the cinnamate moiety.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Saturated derivatives of the cinnamate moiety.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-methanesulfonylcinnamate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-methanesulfonylcinnamate involves its interaction with specific molecular targets . For instance, in antimicrobial applications, it may interact with the ergosterol present in fungal cell membranes, disrupting membrane integrity and leading to cell death. Additionally, it can interact with enzymes and proteins involved in various biochemical pathways, thereby exerting its effects.

Comparison with Similar Compounds

Ethyl 4-methanesulfonylcinnamate can be compared with other cinnamate derivatives and sulfonyl-containing compounds :

Ethyl cinnamate: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

Methyl 4-methanesulfonylcinnamate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

4-Methanesulfonylbenzaldehyde: A precursor in the synthesis of ethyl 4-methanesulfonylcinnamate, lacking the cinnamate moiety.

The presence of the methanesulfonyl group in ethyl 4-methanesulfonylcinnamate imparts unique chemical properties, making it a valuable compound in various applications.

Biological Activity

Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate, a compound featuring a methylsulfonyl group, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acrylate moiety and a methylsulfonyl substituent on the phenyl ring. This structural configuration is crucial for its biological activity, influencing properties such as solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methylsulfonyl group enhances the compound's reactivity, allowing it to participate in various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as detoxification and drug metabolism.

- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, potentially impacting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2) cells. The IC50 values ranged from 20 to 50 µM depending on the cell type .

- Mechanisms of Action : The anticancer effects are linked to the induction of apoptosis and inhibition of cell cycle progression. Specifically, studies indicate that it may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) have been reported as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which are critical factors in bacterial virulence .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound | Structure | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|---|

| This compound | Structure | 20-50 | 15 |

| Cinnamyl Alcohol | Structure | >100 | >50 |

| Methyl 3-(4-nitrophenyl)acrylate | Structure | 30-70 | 25 |

Case Studies

- Breast Cancer Study : A study conducted on MCF7 cells treated with this compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations .

- Antimicrobial Efficacy : In a clinical setting, this compound was tested against clinical isolates of E. coli, demonstrating a significant reduction in bacterial load in vitro. This suggests potential for therapeutic applications in treating bacterial infections.

Properties

Molecular Formula |

C12H14O4S |

|---|---|

Molecular Weight |

254.30 g/mol |

IUPAC Name |

ethyl 3-(4-methylsulfonylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O4S/c1-3-16-12(13)9-6-10-4-7-11(8-5-10)17(2,14)15/h4-9H,3H2,1-2H3 |

InChI Key |

YOUOTKHSWKCRQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.